[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium
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Overview
Description
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium: is a synthetic peptide compound The compound’s structure includes several amino acids, each protected by a tert-butyloxycarbonyl (Boc) group This protection is crucial for preventing unwanted side reactions during synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino acids during the synthesis process.
Coupling Reaction: The first step involves coupling the Boc-protected amino acid to the resin. This is achieved using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Sequential Addition: The process of coupling and deprotection is repeated for each amino acid in the sequence.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium is used as a model compound for studying peptide synthesis and reactions. It serves as a benchmark for developing new synthetic methods and optimizing existing ones.
Biology
In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used as a substrate for studying enzymatic cleavage and modification reactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used in drug delivery systems, where the peptide acts as a carrier for delivering drugs to specific targets in the body .
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique properties make it suitable for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in drug delivery, the peptide can facilitate the uptake of drugs by cells through receptor-mediated endocytosis .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr(tBu)-OH: A Boc-protected tyrosine derivative used in peptide synthesis.
Boc-Gly-OH: A Boc-protected glycine derivative used in peptide synthesis.
Boc-Trp-OH: A Boc-protected tryptophan derivative used in peptide synthesis.
Uniqueness
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium is unique due to its specific sequence and the presence of multiple Boc-protected amino acids. This structure provides it with distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N9O15S/c1-6-8-18-38(57-47(65)40(60-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)74-76(69,70)75-53)45(63)55-31-43(61)56-41(28-34-30-54-37-20-14-13-17-36(34)37)48(66)58-39(19-9-7-2)46(64)59-42(29-44(62)73-52)49(67)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,54H,6-9,18-19,25-29,31H2,1-5,52-53H3,(H4-2,55,56,57,58,59,60,61,63,64,65,66,68)/p+2/t38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRNUFKIRTGSW-FDXDWZSASA-P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H71N9O15S+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1082.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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